4-(Azepan-1-yl)-3-nitroaniline
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Overview
Description
4-(Azepan-1-yl)-3-nitroaniline is an organic compound characterized by the presence of an azepane ring attached to a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3-nitroaniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.
Formation of Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting 3-nitroaniline with a suitable azepane precursor under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products
Reduction: 4-(Azepan-1-yl)-3-phenylenediamine.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
4-(Azepan-1-yl)-3-nitroaniline has several scientific research applications:
Materials Science: Used in the synthesis of luminescent materials and polymers with unique optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis due to its structural features.
Chemical Sensors: Employed in the development of chemical sensors due to its responsive fluorescence properties.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the azepane ring can interact with various biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(Azepan-1-yl)aniline: Similar structure but lacks the nitro group.
4-(Azepan-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitro group.
Properties
IUPAC Name |
4-(azepan-1-yl)-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCMPAWDTLJSBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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